EGFR Enzymatic Inhibition: Head‑to‑Head Comparison with Erlotinib in the 2,9‑Disubstituted Purine‑6‑Carboxamide Series
In the catalytic synthesis‑ and DFT‑guided evaluation of seventeen 2,9‑disubstituted purine‑6‑carboxamides, compound 6E—structurally equivalent to CAS 899741‑94‑7 on the basis of the reported substitution pattern—displayed an EGFR enzymatic IC50 of 105.96 nM, compared with 218.47 nM for the clinical reference inhibitor erlotinib, representing an approximately 2‑fold enhancement in potency [1]. The cellular IC50 against A549 lung cancer cells was 4.35 µM for 6E versus 11.83 µM for erlotinib, again a 2.7‑fold improvement [1].
| Evidence Dimension | EGFR enzymatic inhibition (IC50) and A549 cellular growth inhibition (IC50) |
|---|---|
| Target Compound Data | Compound 6E (CAS 899741-94-7): EGFR IC50 = 105.96 nM; A549 IC50 = 4.35 µM |
| Comparator Or Baseline | Erlotinib: EGFR IC50 = 218.47 nM; A549 IC50 = 11.83 µM |
| Quantified Difference | EGFR: 2.06‑fold more potent; A549: 2.72‑fold more potent |
| Conditions | EGFR inhibition measured via enzymatic assay using recombinant wild‑type EGFR; cellular viability measured in A549 NSCLC cells via MTT assay after 48 h treatment [1]. |
Why This Matters
For procurement in EGFR‑targeted drug discovery programs, CAS 899741‑94‑7 delivers quantitatively superior enzymatic and cellular potency over the standard‑of‑care kinase inhibitor erlotinib, offering a stronger starting point for hit‑to‑lead optimization.
- [1] Chatterjee, J., Bhujbal, S. M., Joshi, G., Mishra, U. K., Sharon, A., Singh, S., Wahajuddin, M., Bharatam, P. V., Dalal, R., & Kumar, R. (2026). Design, catalyst-free synthesis, DFT study and anticancer assessment of new 2,9-disubstituted purine-6-carboxamides. Bioorganic Chemistry, 172, 109529. View Source
